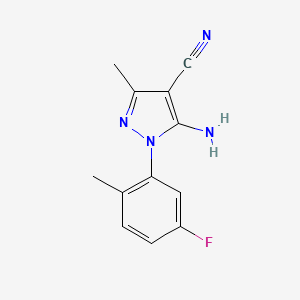

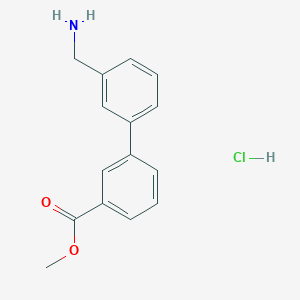

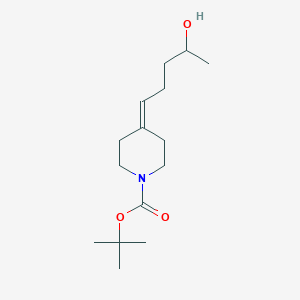

![molecular formula C16H16N4O B1415386 4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-25-8](/img/structure/B1415386.png)

4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Overview

Description

Pyridazin-3(2H)-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are easy to functionalize at various ring positions, making them an attractive synthetic building block for designing and synthesizing new drugs . Pyridazinones possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Chemical Reactions Analysis

Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Derivatives of pyrazolo[3,4-d]pyridazin-7-one have been found to exhibit significant anti-inflammatory and analgesic activities. These properties make them valuable in the development of new medications for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

These compounds also show promise as antimicrobial agents, potentially effective against a variety of bacterial and fungal infections .

Anticancer Properties

Some derivatives have been tested for their anti-proliferative activity against human tumor cell lines, showing potential as anticancer agents . They have shown activity against various cancer cell lines including human colon (HCT-116), leukemia (HL-60), non-small cell lung cancer (NCL-H460), CNS cancer (SF-268), and skin cancer (G-361) .

Antiviral Efficacy

Specific derivatives have demonstrated potency against human cytomegalovirus and are being investigated for their effectiveness against other viruses such as Zika .

Cardiovascular Applications

Pyrazolo[3,4-d]pyridazin-7-one derivatives are explored for their cardiovascular benefits, including antiplatelet and antithrombotic effects, which could be useful in managing heart diseases .

CNS-modulating Effects

These compounds are also being studied for their central nervous system (CNS) modulating effects, which could lead to new treatments for disorders such as depression, anxiety, and insomnia .

Antidiabetic Potential

Research suggests that these derivatives could be used to manage type II diabetes, providing a new avenue for diabetes treatment .

Anti-tubercular Activity

Given their broad spectrum of biological activities, there’s potential for these compounds to be developed into anti-tubercular drugs .

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound “4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its activity. This inhibition disrupts the necroptosis signaling pathway, which can lead to a reduction in inflammation and cell death

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is distinct from apoptosis. It is characterized by the loss of plasma membrane integrity and the release of cell contents, which can trigger an inflammatory response. By inhibiting RIPK1, the compound disrupts this pathway, potentially reducing inflammation and cell death .

Pharmacokinetics

One study suggests that a similar compound has acceptable pharmacokinetic characteristics, with an oral bioavailability of 5955% . The clearance rate and half-life were reported as 18.40 mL/min/g and 75.33 min, respectively . These properties suggest that the compound could have a suitable pharmacokinetic profile for therapeutic use, but more research is needed to confirm this.

Result of Action

The inhibition of RIPK1 by the compound can lead to a reduction in inflammation and cell death, which could be beneficial in the treatment of various inflammatory diseases . .

properties

IUPAC Name |

4-cyclopropyl-1-(2,4-dimethylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-9-3-6-13(10(2)7-9)20-15-12(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,11H,4-5H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUKRPWSFRBCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

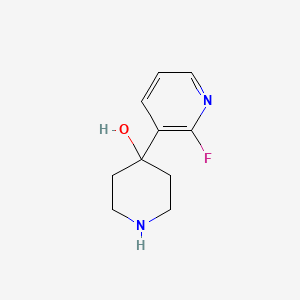

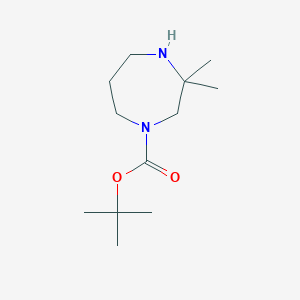

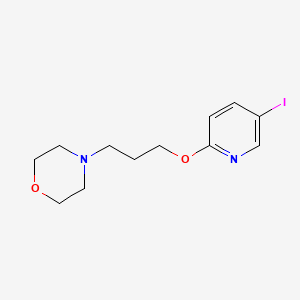

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)

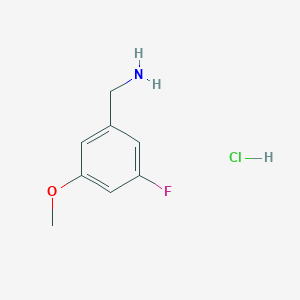

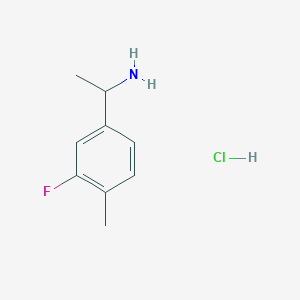

![([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride](/img/structure/B1415311.png)

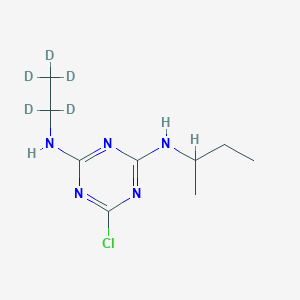

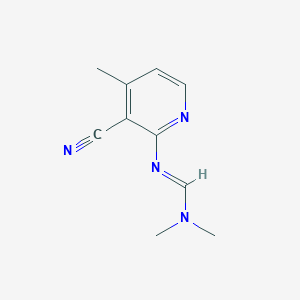

![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)